

(Perfluoro-N-hexyl)ethane molecular formula

C8H5F13

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

[Get Quote](#)

An In-depth Technical Guide to **(Perfluoro-n-hexyl)ethane** (C8H5F13) for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: Beyond the Fluorine Frontier

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Per- and polyfluorinated alkyl substances (PFAS) represent a class of compounds with unparalleled properties, including exceptional thermal stability, chemical inertness, and unique lipophilicity. Among these, **(Perfluoro-n-hexyl)ethane** (C8H5F13) emerges as a molecule of significant interest. Its structure, a six-carbon perfluorinated chain attached to an ethyl group, provides a fascinating balance of hydrophobic and oleophobic (lipophobic) character.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, scientist, and drug development professional. We will dissect the core characteristics of **(Perfluoro-n-hexyl)ethane**, not just as a list of properties, but as a set of tools to be leveraged in experimental design. We will explore the causality behind its applications, from enhancing magnetic resonance signals to serving as a building block in advanced materials. The protocols described herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.

Molecular Identity and Physicochemical Landscape

(Perfluoro-n-hexyl)ethane, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane. The dense sheath of fluorine atoms around the hexyl chain dramatically influences the molecule's electronic and physical behavior, while the terminal ethyl group provides a reactive or interactive hydrocarbon anchor.

Core Properties

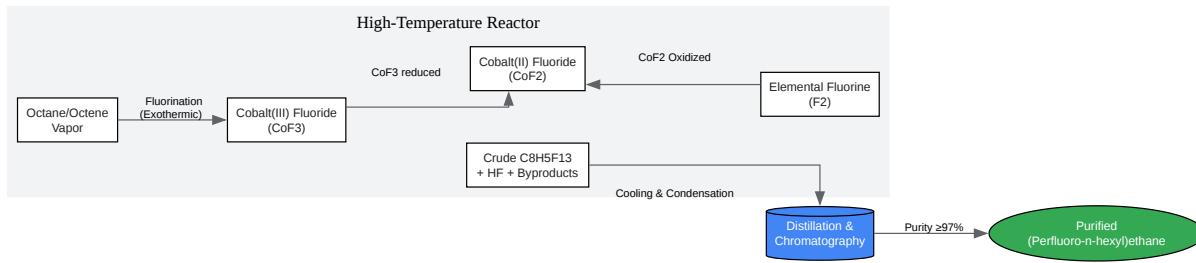
A foundational understanding of the physicochemical properties of **(Perfluoro-n-hexyl)ethane** is critical for predicting its behavior in various experimental settings.

Property	Value	Source
CAS Number	80793-17-5	[1] [2]
Molecular Formula	C ₈ H ₅ F ₁₃	[1] [2]
Molecular Weight	348.1 g/mol	[1] [2]
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane	[1] [3]
Density	1.502 g/cm ³	[4]
Boiling Point	121.2°C at 760 mmHg	[4]
Flash Point	34.4°C	[4]
Purity (Typical)	≥97%	[2]
Canonical SMILES	CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F	[1] [4]
InChI Key	SKRWRXWNQFQGRU-UHFFFAOYSA-N	[1] [3]

The Causality of Fluorination: Why These Properties Matter

The high electronegativity of the thirteen fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in:

- High Thermal and Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.[\[1\]](#)
- Low Surface Tension: The non-polar nature and low polarizability of the fluorinated chain lead to weak intermolecular forces, a property leveraged in its use as a surfactant.[\[1\]](#)
- Unique Solubility Profile: The molecule exhibits a distinct "fluorous" character. It is generally immiscible with both aqueous and common organic solvents, a property that can be exploited in specialized biphasic catalysis or purification techniques.
- Enhanced Lipophilicity: Paradoxically, while oleophobic, fluorination can increase a molecule's partitioning into lipid environments. In drug development, this can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.[\[5\]](#)


Synthesis and Purification Strategies

The synthesis of **(Perfluoro-n-hexyl)ethane** requires specialized methods to handle the high reactivity of fluorinating agents. The primary industrial and laboratory approach is a variation of the Fowler process, which was originally developed for the Manhattan Project.[\[1\]](#)

Foundational Synthesis: The Fowler Process

The Fowler process utilizes high-valency metal fluorides, such as cobalt trifluoride (CoF₃), to moderate the extreme reactivity of elemental fluorine.[\[1\]](#) The process allows for controlled, vapor-phase fluorination of a hydrocarbon precursor.

Workflow of the Fowler Process:

[Click to download full resolution via product page](#)

Caption: Fowler Process for Perfluoroalkane Synthesis.

Experimental Considerations:

- Precursor Volatility: The hydrocarbon precursor (e.g., octane) must be volatile enough to be introduced into the reactor in the gas phase.
- Thermal Management: The fluorination reaction is highly exothermic. Sophisticated thermal management systems are crucial to prevent runaway reactions and the formation of unwanted byproducts.^[1]
- Material Compatibility: The reactor and downstream equipment must be constructed from materials resistant to both elemental fluorine and hydrogen fluoride (HF), a major byproduct.

Purification Protocol: A Self-Validating System

Achieving high purity (e.g., $>97\%$ for research applications) is critical and often more challenging than the initial synthesis. Partially fluorinated byproducts must be removed.

Step-by-Step Purification Workflow:

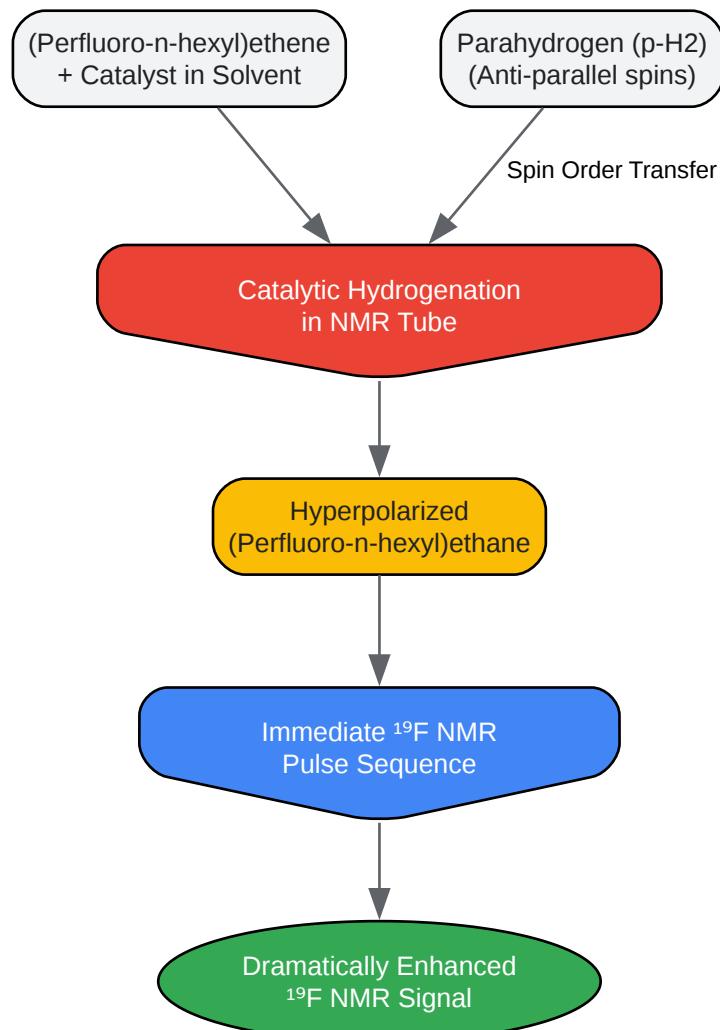
- Neutralization: The crude product stream is first washed with a dilute base (e.g., sodium carbonate solution) or passed through a column of solid adsorbent (e.g., alumina) to remove acidic byproducts like HF.
- Fractional Distillation: The neutralized product is subjected to fractional distillation. The significant difference in boiling points between **(Perfluoro-n-hexyl)ethane** (121.2°C) and potential hydrocarbon precursors or shorter-chain byproducts allows for effective separation.
- Quality Control (Self-Validation):
 - Gas Chromatography (GC): Aliquots from different fractions are analyzed by GC. The primary validation is a single, sharp peak corresponding to the desired product's retention time. The purity is calculated from the peak area percentage.
 - ¹H and ¹⁹F NMR Spectroscopy: The purified fractions are analyzed by NMR. The ¹H NMR should show clean signals corresponding to the ethyl group, while the ¹⁹F NMR confirms the tridecafluorohexyl structure. The absence of extraneous peaks validates the purity.

Core Applications and Methodologies

The unique properties of **(Perfluoro-n-hexyl)ethane** make it a valuable tool in diverse scientific fields.

Application in ¹⁹F NMR and Magnetic Resonance Imaging (MRI)

Causality: The 13 fluorine atoms provide a strong ¹⁹F NMR signal. As ¹⁹F is not naturally abundant in biological systems, this compound can be used as a highly sensitive and specific tracer or contrast agent with virtually no background noise.[1][5]


Experimental Protocol: Parahydrogen-Induced Polarization (PHIP)

PHIP is an advanced technique used to dramatically enhance NMR signals. **(Perfluoro-n-hexyl)ethane** can be used in conjunction with its unsaturated precursor, (Perfluoro-n-hexyl)ethene, to achieve this enhancement.[1]

- Precursor Synthesis: Synthesize or procure (Perfluoro-n-hexyl)ethene (C₈H₃F₁₃).

- Hydrogenation with Parahydrogen: In an NMR tube, dissolve the (Perfluoro-n-hexyl)ethene and a suitable hydrogenation catalyst (e.g., Wilkinson's catalyst) in an appropriate deuterated solvent.
- Parahydrogen Introduction: Bubble parahydrogen gas through the solution. Parahydrogen is H₂ in which the two nuclear spins are anti-parallel, a non-equilibrium state.
- Signal Enhancement: The hydrogenation reaction transfers the spin order from the parahydrogen to the newly formed **(Perfluoro-n-hexyl)ethane**. This results in a massive, non-equilibrium polarization of the fluorine nuclei attached to the carbons where hydrogenation occurred.
- ¹⁹F NMR Acquisition: Immediately acquire the ¹⁹F NMR spectrum. The resulting signals for the fluorine atoms near the former double bond will be enhanced by several orders of magnitude.

Logical Workflow for PHIP-Enhanced ¹⁹F NMR:

[Click to download full resolution via product page](#)

Caption: PHIP Workflow for NMR Signal Enhancement.

Advanced Materials: Monomer for Proton Exchange Membranes (PEMs)

Causality: The high chemical and thermal stability of the perfluorinated backbone is essential for the harsh oxidative and acidic environment within a fuel cell. **(Perfluoro-n-hexyl)ethane** can be functionalized to create monomers for polymerization into PEMs.^[1]

Experimental Protocol: Synthesis of a Sulfonated Monomer (Conceptual)

This protocol outlines a conceptual pathway for converting **(Perfluoro-n-hexyl)ethane** into a polymerizable monomer for PEM applications.

- Terminal Functionalization: The ethyl group of **(Perfluoro-n-hexyl)ethane** is the reactive handle. A key step is to introduce a functional group suitable for polymerization, such as a vinyl group, often through a multi-step synthesis starting with halogenation of the ethyl group.
- Introduction of Acidic Group: To enable proton transport, a strongly acidic group (e.g., sulfonic acid) must be incorporated. This is typically achieved by reacting a functionalized intermediate with a sulfonating agent. The goal is to create a molecule like C₆F₁₃-CH₂-CH₂-O-Ar-SO₃H, where Ar is an aromatic spacer.
- Polymerization: The resulting monomer, which now contains the stable perfluorinated tail, a flexible linker, and the acidic head group, is polymerized using standard techniques (e.g., radical polymerization) to form the PEM material.
- Membrane Casting & Validation: The polymer is dissolved in a suitable solvent and cast into a thin membrane. Validation involves measuring proton conductivity, mechanical strength, and stability under simulated fuel cell conditions.

Role as a Pharmaceutical Intermediate

Causality: Incorporating a perfluoroalkyl segment like the one in **(Perfluoro-n-hexyl)ethane** can significantly alter a drug candidate's ADME profile.^{[1][5]} It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) and modify lipophilicity to improve membrane transport or target binding.^[5]

Application in Drug Design (Hypothetical Scenario):

- Objective: Increase the metabolic stability of a lead compound that suffers from rapid oxidation at an alkyl chain.
- Strategy: Synthetically replace the vulnerable alkyl chain with a **(Perfluoro-n-hexyl)ethyl** moiety.
- Synthesis: The **(Perfluoro-n-hexyl)ethane** molecule itself is less likely to be directly incorporated. Instead, a synthetic precursor like 1-iodo-**(perfluoro-n-hexyl)ethane** would be

used to attach the C₆F₁₃CH₂CH₂- group to the core scaffold of the drug molecule via nucleophilic substitution or cross-coupling reactions.

- Validation: The new fluorinated analog is subjected to in vitro metabolic assays (e.g., incubation with liver microsomes). A longer half-life compared to the non-fluorinated parent compound validates the success of the strategy.

Safety, Handling, and Toxicology

While specific toxicological data for **(Perfluoro-n-hexyl)ethane** is scarce, the broader class of perfluorinated compounds warrants a cautious approach due to their environmental persistence.[1][6]

4.1. Laboratory Handling and PPE

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]
- Personal Protective Equipment (PPE):
 - Wear tight-sealing safety goggles and a face shield.[9]
 - Use chemically resistant gloves (consult glove manufacturer's data for suitability).
 - Wear a lab coat to prevent skin contact.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and alkali metals.[7]

4.2. Toxicological Profile and Environmental Considerations

- Acute Toxicity: Based on data for related compounds, acute toxicity is generally considered to be low via oral, dermal, and inhalation routes.[10] However, this should not lead to complacency.
- Persistence: The primary concern with many PFAS compounds is their extreme persistence in the environment. The strength of the C-F bond makes them resistant to degradation.[6]

This can lead to bioaccumulation and long-term, irreversible exposure for wildlife and humans.[6][11]

- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[9]

Future Research and Unanswered Questions

The full potential of **(Perfluoro-n-hexyl)ethane** is yet to be unlocked. Key areas for future investigation include:

- Mechanism of Action: There is a significant gap in the understanding of its specific interactions at a molecular level in biological systems.[1] Studies on its effects on cell membranes, protein binding, and signaling pathways are needed.[1]
- Biodegradation: Developing pathways for the environmentally benign degradation of this and related compounds is a critical challenge for the entire field of fluorine chemistry.
- Advanced Drug Delivery: Can its unique properties be leveraged to create novel drug delivery systems, such as fluorous emulsions or carriers for targeted therapy?

This guide provides a robust framework for understanding and utilizing **(Perfluoro-n-hexyl)ethane**. By appreciating the fundamental causality behind its properties and applying rigorous, self-validating experimental designs, researchers can confidently explore its potential to solve pressing challenges in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (Perfluoro-N-hexyl)ethane | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. bocsci.com [bocsci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. angenechemical.com [angenechemical.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(Perfluoro-N-hexyl)ethane molecular formula C8H5F13]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221996#perfluoro-n-hexyl-ethane-molecular-formula-c8h5f13\]](https://www.benchchem.com/product/b1221996#perfluoro-n-hexyl-ethane-molecular-formula-c8h5f13)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com